SIRT2 Enzymatic Inhibition Potency (pKi)
The compound exhibits measurable inhibition against the SIRT2 enzyme, a target distinct from the antimicrobial and anticonvulsant activities typical of this class. Its pKi of 5.42 (equivalent to an IC50 of approximately 3.8 μM) provides a defined benchmark for sirtuin probe development [1]. In contrast, the des-chloro analog, 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide, has no reported SIRT2 activity, and simpler benzothiazole-2-carbohydrazides (e.g., CAS 28891-34-1) are primarily documented as antibacterial agents with MIC values against Gram-positive bacteria, with no significant sirtuin interaction reported . This establishes the 2-chlorobenzoyl moiety as essential for SIRT2 engagement.
| Evidence Dimension | SIRT2 Inhibitory Activity (pKi) |
|---|---|
| Target Compound Data | pKi = 5.42 ± 0.27 (approx. IC50 = 3.8 μM) |
| Comparator Or Baseline | Des-chloro analog (2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide): No SIRT2 activity reported. Benzothiazole-2-carbohydrazide (CAS 28891-34-1): Antibacterial agent, no SIRT2 inhibition. |
| Quantified Difference | Qualitative target switch: from antibacterial (comparator) to SIRT2 inhibition (target compound). Quantitative pKi advantage is absolute (no measurable activity versus pKi 5.42). |
| Conditions | ChEMBL bioactivity database; enzymatic assay against human SIRT2. |
Why This Matters
For scientists procuring a chemical probe to study SIRT2-dependent deacetylation pathways, this compound offers a unique, quantifiable starting point for hit-to-lead optimization, unlike non-selective antimicrobial analogs.
- [1] ChEMBL Bioactivity Data via ZINC. Activity for SIRT2 (pKi 5.42). Available at: https://zinc.docking.org/substances/ZINC000001190091/activities/ View Source
